Cas no 114438-33-4 (N-Hydroxy Sulfamethoxazole)

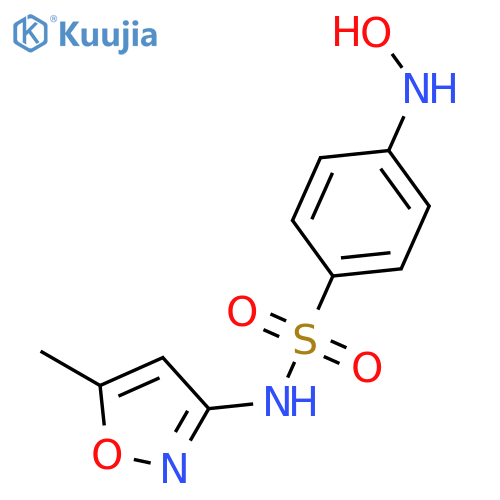

N-Hydroxy Sulfamethoxazole structure

商品名:N-Hydroxy Sulfamethoxazole

CAS番号:114438-33-4

MF:C10H11N3O4S

メガワット:269.277040719986

MDL:MFCD00870463

CID:159582

PubChem ID:329770033

N-Hydroxy Sulfamethoxazole 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide,4-(hydroxyamino)-N-(5-methyl-3-isoxazolyl)-

- sulfamethoxazole hydroxylamine

- N-Hydroxy Sulfamethoxazole

- 4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- 4-(Hydroxyamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- NSC 665547

- Sulfamethoxazole N4-hydroxylamine

- Aids029420

- Aids-029420

- Hydroxylamine of sulfamethoxazole

- 3-(4-Hydroxylamino phenylsulfonamido)-5-methylisoxazole

- Nsc665547

- Sulphamethoxazole hydroxylamine 95%

- Benzenesulfonamide, 4-(hydroxyamino)-N-(5-methyl-3-isoxazolyl)-

- Sulfamethoxazole-N4-hydroxylamine

- UNII-S4YF7G89MZ

- FT-0670133

- NSC-665547

- Hydroxylamine of sulfamethoxazole [3-(4-hydroxylamino phenylsulfonamido)-5-methylisoxazole]

- 4-(hydroxyamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

- Smx-HA

- DTXSID00150731

- SMX-NHOH

- Hydroxylamine-SMX

- CHEMBL1972802

- AKOS005266663

- 114438-33-4

- Epitope ID:115000

- J-003092

- Q27123888

- S4YF7G89MZ

- NCI60_022622

- 4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

- 4-(Hydroxyamino)-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

- NS00002467

- Sulfamethoxazole hydroxylamine, analytical standard

- sulphamethoxazole hydroxylamine

- MFCD00870463

- CHEBI:53016

- DTXCID7073222

- G83426

-

- MDL: MFCD00870463

- インチ: InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)

- InChIKey: MJAMPGKHIZXVFJ-UHFFFAOYSA-N

- ほほえんだ: ONC1C=CC(S(NC2C=C(C)ON=2)(=O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 269.04700

- どういたいしつりょう: 269.047

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.571

- ゆうかいてん: >130°C (dec.)

- ふってん: 502.2°Cat760mmHg

- フラッシュポイント: 257.5°C

- 屈折率: 1.67

- PSA: 112.84000

- LogP: 2.81170

N-Hydroxy Sulfamethoxazole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H317-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-43

- セキュリティの説明: 26-36/37

- RTECS番号:DB2700000

- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under Inert Atmosphere

N-Hydroxy Sulfamethoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H953800-2.5mg |

N-Hydroxy Sulfamethoxazole |

114438-33-4 | 2.5mg |

$ 230.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H953800-25mg |

4-(hydroxyamino)-n-(5-methylisoxazol-3-yl)benzenesulfonamide |

114438-33-4 | 25mg |

¥14400.00 | 2023-09-15 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S353864-1mg |

N-Hydroxy Sulfamethoxazole |

114438-33-4 | 95% | 1mg |

¥1029.90 | 2023-09-01 | |

| abcr | AB471123-10 mg |

Sulfamethoxazole hydroxylamine, min. 98%; . |

114438-33-4 | 10mg |

€222.20 | 2023-07-18 | ||

| TRC | H953800-25mg |

N-Hydroxy Sulfamethoxazole |

114438-33-4 | 25mg |

$ 1748.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H953800-2.5mg |

4-(hydroxyamino)-n-(5-methylisoxazol-3-yl)benzenesulfonamide |

114438-33-4 | 2.5mg |

¥1800.00 | 2023-09-15 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S353864-5mg |

N-Hydroxy Sulfamethoxazole |

114438-33-4 | 95% | 5mg |

¥3604.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S353864-50mg |

N-Hydroxy Sulfamethoxazole |

114438-33-4 | 95% | 50mg |

¥20599.90 | 2023-09-01 | |

| abcr | AB471123-25 mg |

Sulfamethoxazole hydroxylamine, min. 98%; . |

114438-33-4 | 25mg |

€444.40 | 2023-07-18 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B70527-1mg |

sulfamethoxazole hydroxylamine |

114438-33-4 | , | 1mg |

¥7200.00 | 2023-09-15 |

N-Hydroxy Sulfamethoxazole 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

114438-33-4 (N-Hydroxy Sulfamethoxazole) 関連製品

- 723-46-6(Sulfamethoxazole)

- 29699-89-6(4-Nitro Sulfamethoxazole)

- 1196157-90-0(Sulfamethoxazole-13C6)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114438-33-4)N-Hydroxy Sulfamethoxazole

清らかである:99%

はかる:25mg

価格 ($):263.0